![molecular formula C19H23NOS B5740214 N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide](/img/structure/B5740214.png)
N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide
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Overview
Description
N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenethiol with N,N-diethylbenzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous monitoring and adjustment of reaction parameters. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, potentially converting the compound into its corresponding thiol derivative.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under specific conditions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4-methylbenzamide: Known for its use as an insect repellent.
N,N-diethyl-4-toluamide: Another compound with similar structural features and applications.
Uniqueness
N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide stands out due to its unique sulfanylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N,N-diethyl-4-[(4-methylphenyl)sulfanylmethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS/c1-4-20(5-2)19(21)17-10-8-16(9-11-17)14-22-18-12-6-15(3)7-13-18/h6-13H,4-5,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMJOLWNGAVKDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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